

# The Historical Development of Levomepromazine as an Antipsychotic: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



Authored for Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Levomepromazine (methotrimeprazine), a low-potency phenothiazine antipsychotic, represents a significant chapter in the history of psychopharmacology. Developed in the wake of chlorpromazine, its unique pharmacological profile—characterized by broad receptor antagonism—defined its trajectory from a primary antipsychotic to a multifaceted agent in palliative care. This technical guide provides an in-depth examination of the historical development of levomepromazine, focusing on its synthesis, mechanism of action, and the key clinical evaluations that established its therapeutic properties and limitations. Quantitative data from pivotal studies are summarized, and experimental methodologies are detailed to provide a comprehensive resource for researchers.

## **Discovery and Synthesis**

Levomepromazine, known chemically as (2R)-3-(2-methoxyphenothiazin-10-yl)-N,N,2-trimethylpropan-1-amine, emerged from the intensive research into phenothiazine derivatives that followed the discovery of chlorpromazine's antipsychotic effects. Clinical trials for levomepromazine, under the brand name Nozinan, commenced in France in 1956, with further studies initiated in Canada three years later[1].



The synthesis of levomepromazine involves a multi-step process, beginning with the core structure of 2-methoxyphenothiazine. The process, derived from patent literature, involves the condensation of 2-methoxyphenothiazine with a chiral side chain, followed by the resolution of the resulting racemic mixture to isolate the pharmacologically active levorotatory enantiomer[1] [2].

## **Synthesis Workflow**

The generalized synthesis process involves two main stages: the creation of the racemic base and the resolution of the enantiomers.





Click to download full resolution via product page

Figure 1: Generalized Synthesis Workflow for **Levomepromazine Maleate**.



## **Pharmacodynamics and Mechanism of Action**

Levomepromazine is often described as a "dirty drug" due to its promiscuous binding to a wide array of neurotransmitter receptors[1]. This broad-spectrum antagonism is central to both its antipsychotic effects and its prominent side-effect profile, particularly its sedative and hypotensive properties. Its mechanism of action is not attributed to a single receptor but rather to the collective impact of its interactions within the central nervous system[2].

The antipsychotic effect is primarily linked to its antagonism of dopamine D2 receptors[2]. However, its significant activity at serotonin (5-HT2A), alpha-adrenergic ( $\alpha$ 1 and  $\alpha$ 2), histamine (H1), and muscarinic (M1) receptors contributes to its complex clinical profile, distinguishing it from more selective agents[3][4][5].

## **Receptor Binding Affinity**

Quantitative binding assays have elucidated the affinity of levomepromazine for various receptor subtypes. The dissociation constant (Ki) is a measure of binding affinity, with lower values indicating a higher affinity.



| Receptor Subtype   | Levomepromazine<br>Ki (nM)                                     | Reference<br>Compound | Reference Ki (nM) |
|--------------------|----------------------------------------------------------------|-----------------------|-------------------|
| Dopamine D1        | 54.3                                                           | Clozapine             | 34.6              |
| Dopamine D2L       | 8.6                                                            | Clozapine             | 118.6             |
| Dopamine D2S       | 4.3                                                            | Clozapine             | 163.6             |
| Dopamine D3        | 8.3                                                            | Clozapine             | 25.1              |
| Dopamine D4.2      | 7.9                                                            | Clozapine             | 31.6              |
| Alpha-1 Adrenergic | Significantly Higher Affinity than Chlorpromazine or Clozapine | -                     | -                 |
| Serotonin 5-HT2A   | Significantly Higher Affinity than Chlorpromazine or Clozapine | -                     | -                 |
| Alpha-2 Adrenergic | Higher Affinity than<br>Chlorpromazine                         | -                     | -                 |

Table 1: Levomepromazine Receptor Binding Affinities. Data compiled from studies on human recombinant dopamine receptors.

## **Signaling Pathways**

The multi-receptor antagonism of levomepromazine results in the modulation of several key signaling pathways implicated in psychosis and mood regulation.





Click to download full resolution via product page

Figure 2: Levomepromazine's Multi-Receptor Antagonism and Downstream Effects.

## **Clinical Development and Efficacy Trials**

While early clinical data from the 1950s and 1960s are sparse, modern systematic reviews provide robust quantitative data on levomepromazine's efficacy and safety, primarily in comparison to other antipsychotics for schizophrenia. A key Cochrane review analyzed four randomized controlled trials (RCTs) involving 192 participants, which serve as the primary source for the following data and protocols[3][5][6].

## Experimental Protocol: Levomepromazine vs. Chlorpromazine in Treatment-Resistant Schizophrenia (TRS)



This double-blind, parallel-group study provides a clear example of the clinical trial methodology used to evaluate levomepromazine.

- Objective: To compare the efficacy and safety of levomepromazine (LMP) with chlorpromazine (CPZ) in patients with treatment-resistant schizophrenia.
- Participants: 38 patients (n=19 per arm) diagnosed with TRS based on the criteria established by Kane et al. (1988).
- Study Design: A 30-week, multi-phase trial.
  - Phase I (Weeks 0-6): Baseline evaluation on existing medication.
  - Phase II (Weeks 7-9): Open-label transition to haloperidol (HAL) 30 mg/day.
  - Phase III (Weeks 10-15): Open-label HAL dose increased to 40-60 mg/day to confirm treatment resistance.
  - Phase IV (Weeks 16-20): Post-randomization, stepwise transition to either LMP or CPZ (target 500 mg/day).
  - Phase V (Weeks 21-28): Flexible dose optimization of LMP or CPZ (600-1000 mg/day).
  - Phase VI (Weeks 29-30): Maintenance on the optimized dose.
- Outcome Measures:
  - Primary: Change in Brief Psychiatric Rating Scale (BPRS) total score.
  - Secondary: Clinical Global Impression (CGI) scale, Positive and Negative Syndrome Scale (PANSS).
- Response Criterion: A reduction of ≥25% in the total BPRS score from baseline.





Click to download full resolution via product page

Figure 3: Experimental Workflow for a Comparative Trial in TRS.



## **Summary of Clinical Efficacy**

Data from the Cochrane review demonstrate levomepromazine's efficacy relative to other firstand second-generation antipsychotics.

| Comparison             | Outcome<br>Measure    | Result<br>(Weighted<br>Mean<br>Difference or<br>Relative Risk) | Confidence<br>Interval (95%)  | Significance                  |
|------------------------|-----------------------|----------------------------------------------------------------|-------------------------------|-------------------------------|
| vs.<br>Chlorpromazine  | CGI Severity          | WMD: -0.80                                                     | -1.51 to -0.09                | Favors<br>Levomepromazin<br>e |
| BPRS Total<br>Score    | WMD: -9.00            | -17.46 to -0.54                                                | Favors<br>Levomepromazin<br>e |                               |
| PANSS Total<br>Score   | WMD: -15.90           | -30.30 to -1.50                                                | Favors<br>Levomepromazin<br>e | -                             |
| vs. Risperidone        | CGI Endpoint<br>Score | RR: 2.33                                                       | 1.11 to 4.89                  | Favors<br>Risperidone         |
| ≥20% BPRS<br>Reduction | RR: 3.33              | 1.07 to 10.42                                                  | Favors<br>Risperidone         |                               |

Table 2: Comparative Efficacy of Levomepromazine in Schizophrenia. WMD = Weighted Mean Difference; RR = Relative Risk.[3][5][6]

### **Adverse Effect Profile in Clinical Trials**

The side effect profile of levomepromazine is a critical factor in its clinical application, often limiting its use as a first-line antipsychotic. Its prominent sedative and hypotensive effects are a direct consequence of its H1 and  $\alpha$ 1 receptor antagonism.



| Comparison                  | Adverse Event | Result<br>(Relative Risk)        | Confidence<br>Interval (95%)             | Significance                                |
|-----------------------------|---------------|----------------------------------|------------------------------------------|---------------------------------------------|
| vs. Haloperidol             | Tremor        | RR: 0.12                         | 0.02 to 0.87                             | Favors<br>Levomepromazin<br>e (Less Tremor) |
| Antiparkinsonian<br>Med Use | RR: 0.39      | 0.17 to 0.90                     | Favors<br>Levomepromazin<br>e (Less Use) |                                             |
| vs.<br>Chlorpromazine       | Akathisia     | Not specified, but noted as less | -                                        | Favors Levomepromazin e (Less Akathisia)    |
| vs. Risperidone             | Hypotension   | RR: 2.50                         | 1.21 to 5.18                             | Favors Risperidone (Less Hypotension)       |

Table 3: Comparative Adverse Effects of Levomepromazine in Schizophrenia.[3][5][6]

Commonly reported adverse effects include akathisia, sedation, dry mouth, and orthostatic hypotension[1]. Serious but rare risks include neuroleptic malignant syndrome (NMS) and tardive dyskinesia[1].

## Conclusion

The historical development of levomepromazine illustrates a classic trajectory in psychopharmacology. Born from the phenothiazine family, its potent, multi-receptor antagonism established it as an effective antipsychotic, comparable and in some measures superior to chlorpromazine. However, this same broad activity led to a challenging side-effect profile, particularly sedation and hypotension, which ultimately limited its widespread use for schizophrenia. Clinical trial data confirm its efficacy but also highlight the advantages of newer, more targeted agents. Today, the very properties that made it a difficult primary antipsychotic have been repurposed, making levomepromazine a valuable tool in palliative medicine for its



sedative, antiemetic, and analgesic-sparing effects. Its history underscores the complex relationship between a drug's molecular interactions and its ultimate clinical utility.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Levomepromazine Wikipedia [en.wikipedia.org]
- 2. [Experiences with levopromazine (nozinan) in the therapy of psychiatric diseases] -PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Levomepromazine for schizophrenia PMC [pmc.ncbi.nlm.nih.gov]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. Levomepromazine for Schizophrenia PMC [pmc.ncbi.nlm.nih.gov]
- 6. Levomepromazine for schizophrenia PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Historical Development of Levomepromazine as an Antipsychotic: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1675117#historical-development-of-levomepromazine-as-an-antipsychotic]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com